1-Phenethylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-7(9)8-5-3-2-4-6-8/h2-7H,9H2,1H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEUFEKYXDPUSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862301 | |
| Record name | (1-Aminoethyl)benzene | |
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Molecular Weight |
121.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear liquid with a mild odor of ammonia; [HSDB] Colorless liquid; [MSDSonline], Solid | |
| Record name | Benzenemethanamine, .alpha.-methyl- | |
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| Record name | alpha-Methylbenzylamine | |
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| Record name | 1-Phenylethylamine | |
| Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
188.5 °C | |
| Record name | ALPHA-METHYLBENZYLAMINE | |
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Flash Point |
79.4 °C, 175 °F (79 °C) OC | |
| Record name | alpha-Methylbenzylamine | |
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| Record name | ALPHA-METHYLBENZYLAMINE | |
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Solubility |
SOL IN MOST ORG SOLVENTS & HYDROCARBONS, 42 mg/L at 20 °C | |
| Record name | ALPHA-METHYLBENZYLAMINE | |
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| Record name | 1-Phenylethylamine | |
| Source | Human Metabolome Database (HMDB) | |
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Density |
0.9535 @ 20 °C/20 °C | |
| Record name | ALPHA-METHYLBENZYLAMINE | |
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Vapor Density |
4.2 (AIR= 1) | |
| Record name | ALPHA-METHYLBENZYLAMINE | |
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Vapor Pressure |
0.5 [mmHg], 0.5 MM HG @ 20 °C | |
| Record name | alpha-Methylbenzylamine | |
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| Record name | ALPHA-METHYLBENZYLAMINE | |
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Color/Form |
WATER-WHITE LIQ | |
CAS No. |
618-36-0, 98-84-0 | |
| Record name | 1-Phenylethylamine | |
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| Record name | alpha-Methylbenzylamine | |
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| Record name | 1-Phenylethylamine | |
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| Record name | Benzenemethanamine, .alpha.-methyl- | |
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| Record name | (1-Aminoethyl)benzene | |
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| Record name | DL-α-methylbenzylamine | |
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| Record name | 1-phenylethylamine | |
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| Record name | 1-PHENETHYLAMINE | |
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| Record name | ALPHA-METHYLBENZYLAMINE | |
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| Record name | 1-Phenylethylamine | |
| Source | Human Metabolome Database (HMDB) | |
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Melting Point |
-65 °C, < 25 °C | |
| Record name | ALPHA-METHYLBENZYLAMINE | |
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| Record name | 1-Phenylethylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002017 | |
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Stereochemical Characteristics and Chirality of 1s 1 Phenylethanamine
Elucidation of the (1S)-Configuration and its Stereochemical Implications
The absolute configuration of a chiral molecule describes the spatial arrangement of its atoms. For (1S)-1-phenylethanamine, the "(S)" designation is determined using the Cahn-Ingold-Prelog (CIP) priority rules. The stereocenter is the carbon atom bonded to the phenyl group, a methyl group, an amino group, and a hydrogen atom. According to CIP rules, the amino group (-NH₂) receives the highest priority, followed by the phenyl group (-C₆H₅), then the methyl group (-CH₃), and finally the hydrogen atom (-H). With the lowest priority group (hydrogen) oriented away from the observer, the sequence from highest to lowest priority (NH₂ → C₆H₅ → CH₃) traces a counter-clockwise path, defining the configuration as (S) (from the Latin sinister, for left).
The definitive determination of this stereochemical configuration is accomplished through various analytical techniques. X-ray crystallography is considered the gold standard for determining the absolute configuration of crystalline derivatives. Other powerful methods include Mosher's method, which involves NMR analysis of diastereomeric esters, and chiroptical spectroscopy techniques like circular dichroism (CD), which measures the differential absorption of left and right circularly polarized light. nih.gov
The primary stereochemical implication of the (1S)-configuration is its role as a chiral building block in asymmetric synthesis. smolecule.com Its unique three-dimensional structure allows it to control the stereochemical outcome of a reaction, facilitating the synthesis of other enantiomerically pure compounds. sarchemlabs.com It is frequently used as a chiral auxiliary, where it is temporarily incorporated into a molecule to direct a subsequent stereoselective transformation before being removed. Furthermore, it serves as a chiral resolving agent to separate racemic mixtures. stereoelectronics.org This is achieved by reacting the amine with a racemic acid to form a pair of diastereomeric salts, which can then be separated by physical means like crystallization due to their different physical properties. stereoelectronics.orgnih.gov
Factors Influencing the Enantiomeric Purity and Stability of (1S)-1-Phenylethanamine
The enantiomeric purity, often expressed as enantiomeric excess (ee), is a critical quality parameter for (1S)-1-phenylethanamine, especially for its use in pharmaceuticals and fine chemical synthesis. The initial enantiomeric purity is largely determined by its method of production. Commercial production often involves the resolution of racemic 1-phenylethylamine (B125046). wikipedia.org This classical approach uses a chiral resolving agent, such as the naturally occurring L-malic acid or (+)-tartaric acid, to form diastereomeric salts that can be separated by fractional crystallization. wikipedia.orgstereoelectronics.org The efficiency of this separation and the number of recrystallization steps directly impact the final enantiomeric excess of the isolated amine. stereoelectronics.org
Alternatively, asymmetric synthesis methods, such as the reductive amination of acetophenone (B1666503) or transamination reactions catalyzed by (S)-stereospecific amine transaminases (S-ATA), can produce (1S)-1-phenylethanamine directly with high enantiomeric purity. mdpi.comgoogle.comresearchgate.net The choice of catalyst and reaction conditions in these enzymatic processes is crucial for achieving high enantioselectivity. google.com
Several factors can influence the stability and maintenance of enantiomeric purity during storage and handling. (1S)-1-phenylethanamine is generally stable under normal temperatures and pressures. However, like many primary amines, it can absorb carbon dioxide from the atmosphere, which may affect its quality over time. Therefore, it is recommended to store the compound in a dry, sealed container under an inert atmosphere. While the compound is thermally stable, with a boiling point of 187 °C, exposure to excessively high temperatures or harsh acidic or basic conditions could potentially induce racemization, although this requires significant energy. For long-term storage, keeping the compound in a cool environment is advisable. medchemexpress.com
The self-disproportionation of enantiomers (SDE) effect has been noted for derivatives of 1-phenylethylamine, where a non-racemic sample can partially separate into fractions with higher and lower enantiomeric purity during processes like chromatography. mdpi.com This phenomenon underscores the importance of using appropriate analytical methods to verify enantiomeric purity.
Table 2: Analytical Methods for Purity and Configuration Assessment
| Analytical Technique | Purpose | Source(s) |
|---|---|---|
| Gas Chromatography (GC) | Assay of chemical purity | |
| Chiral High-Performance Liquid Chromatography (HPLC) | Determination of enantiomeric excess (ee) | researchgate.netacs.org |
| X-ray Crystallography | Absolute configuration determination of crystalline derivatives | |
| Circular Dichroism (CD) Spectroscopy | Determination of stereochemistry in solution | nih.gov |
| Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents (e.g., Mosher's acid) | Determination of enantiomeric purity and absolute configuration | |
| Polarimetry | Measurement of optical rotation to confirm the enantiomer |
Synthetic Methodologies and Enantiomeric Enrichment of 1s 1 Phenylethanamine
Enantioselective Synthesis Pathways to (1S)-1-Phenylethanamine
Enantioselective synthesis, or asymmetric synthesis, aims to create the desired enantiomer directly from a prochiral precursor, thereby avoiding the need for subsequent separation of enantiomers.
A prevalent method for the enantioselective synthesis of (1S)-1-phenylethanamine involves the asymmetric reduction of acetophenone (B1666503) or its derivatives. This can be achieved through various catalytic systems.
One notable approach is the asymmetric transfer hydrogenation of N-(tert-butylsulfinyl)imines derived from ketones. For instance, the imine of acetophenone can be reduced using an isopropanol (B130326) hydrogen source and a ruthenium catalyst with an achiral β-amino alcohol ligand, such as 2-amino-2-methylpropan-1-ol, to produce the corresponding sulfinamide. orgsyn.org Subsequent removal of the sulfinyl group yields (R)-1-phenylethanamine. orgsyn.org
Another strategy employs spiroborate esters derived from non-racemic 1,2-amino alcohols as catalysts for the borane (B79455) reduction of oxime ethers. nih.gov Using a catalyst derived from diphenylvalinol in dioxane at 0 °C, acetophenone O-benzyl oxime can be reduced to (S)-1-phenylethanamine with high enantiomeric excess (up to 99% ee). nih.gov The efficiency of this catalytic process is highlighted by the ability to achieve complete conversion with only 10 mol% of the catalyst. nih.gov
Table 1: Asymmetric Reduction of Acetophenone Derivatives
| Precursor | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Acetophenone O-benzyl oxime | Spiroborate ester 5 (10 mol%), borane | (S)-1-phenylethanamine | up to 99% | nih.gov |
| N-(tert-butylsulfinyl)imine of acetophenone | [RuCl₂(p-cymene)]₂, 2-amino-2-methylpropan-1-ol | (R,RS)-N-(1-Phenylethyl)-2-methylpropane-2-sulfinamide | >99% (diastereomeric excess) | orgsyn.org |
Biocatalysis has emerged as a powerful and environmentally benign tool for asymmetric synthesis. Amine transaminases (ATAs) are particularly effective for the synthesis of chiral amines. diva-portal.org These enzymes catalyze the transfer of an amino group from a donor molecule to a prochiral ketone, such as acetophenone, to produce the corresponding chiral amine with high enantioselectivity. diva-portal.org
A variant of the Chromobacterium violaceum amine transaminase has demonstrated increased specific activity towards the synthesis of (S)-1-phenylethanamine from acetophenone. diva-portal.org Similarly, a transaminase from Ruegeria pomeroyi is effective in converting acetophenone to (S)-1-phenylethanamine using isopropylamine (B41738) as the amine donor. rsc.org The reaction equilibrium can be a challenge in these transformations, but methods like in situ product crystallization can be employed to drive the reaction towards the desired product. rsc.orgmdpi.com
Another chemoenzymatic approach involves the one-pot transformation of styrene (B11656) to (S)-1-phenylethanamine. This process combines a palladium/copper-catalyzed Wacker oxidation of styrene to acetophenone with a subsequent enzymatic reductive amination catalyzed by an amine dehydrogenase (AmDH). researchgate.net This method provides high conversion and excellent enantioselectivity (>99% ee). researchgate.net
Table 2: Biocatalytic Synthesis of (S)-1-Phenylethanamine
| Substrate | Biocatalyst | Key Features | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Acetophenone | Chromobacterium violaceum amine transaminase variant | Rational design for increased specificity | (S)-1-phenylethanamine | Not specified | diva-portal.org |
| Acetophenone | Ruegeria pomeroyi transaminase (Rpo-TA) | Reaction coupled with in situ product crystallization | (S)-1-phenylethylamine | High | rsc.org |
| Styrene | Pd/Cu catalyst and Amine Dehydrogenase (AmDH) | One-pot chemoenzymatic cascade | (S)-1-phenylethanamine | >99% | researchgate.net |
Asymmetric Reduction Strategies
Chiral Resolution Techniques for Racemic 1-Phenylethanamine
Chiral resolution is the process of separating a racemic mixture (a 50:50 mixture of two enantiomers) into its individual enantiomeric components. This is a widely used industrial method for producing enantiopure compounds.
A classic and effective method for resolving racemic amines is through the formation of diastereomeric salts. libretexts.orgresearchgate.net This technique involves reacting the racemic amine with an enantiomerically pure chiral acid. libretexts.org The resulting salts are diastereomers, which have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. libretexts.orgacs.org
For the resolution of racemic 1-phenylethanamine, chiral acids like (+)-tartaric acid, (-)-malic acid, or (-)-mandelic acid can be used. libretexts.orgwikipedia.org For example, reacting racemic 1-phenylethanamine with (R,R)-tartaric acid will produce two diastereomeric salts: ((R)-1-phenylethylammonium)-(R,R)-tartrate and ((S)-1-phenylethylammonium)-(R,R)-tartrate. libretexts.org Due to their different solubilities, one diastereomer will preferentially crystallize from the solution. After separation, the pure enantiomer of the amine can be recovered by treatment with a base. libretexts.org
Table 3: Chiral Resolving Agents for 1-Phenylethanamine
| Chiral Resolving Acid | Principle of Separation | Reference |
|---|---|---|
| (+)-Tartaric acid | Formation of diastereomeric salts with different solubilities | libretexts.org |
| (-)-Malic acid | Formation of diastereomeric salts with different solubilities | libretexts.orgwikipedia.org |
| (-)-Mandelic acid | Formation of diastereomeric salts with different solubilities | libretexts.org |
| (+)-Camphor-10-sulfonic acid | Formation of diastereomeric salts with different solubilities | libretexts.org |
Chromatographic techniques can also be employed to separate enantiomers. This is typically achieved by using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC). acs.orgjst.go.jp
For the separation of 1-phenylethylamine (B125046) enantiomers, various CSPs are effective. For instance, HPLC columns with amylose (B160209) tris(3,5-dimethylphenylcarbamate) as the CSP have been used successfully. jst.go.jp Another approach involves derivatizing the amine with a chiral reagent, such as (R)-(+)-1-phenylethyl isocyanate or (-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, to form diastereomers that can be separated on a standard reversed-phase HPLC column. nih.gov
Capillary electrophoresis (CE) is another powerful technique for chiral separation. By using a combination of dimethyl-β-cyclodextrin and a chiral crown ether as selectors, baseline separation of the enantiomers of 1-phenylethylamine can be achieved. nih.gov
Kinetic resolution is a process where one enantiomer of a racemate reacts faster than the other with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer. A significant advancement in this area is dynamic kinetic resolution (DKR), where the slower-reacting enantiomer is continuously racemized, allowing for a theoretical yield of 100% for the desired enantiomerically pure product. beilstein-journals.orgunits.it
A well-established DKR of (±)-1-phenylethylamine utilizes Candida antarctica lipase (B570770) B (CALB) for the enantioselective acylation of the (R)-enantiomer. beilstein-journals.org This enzymatic resolution is coupled with a ruthenium-based catalyst that racemizes the remaining (S)-enantiomer. beilstein-journals.org This chemoenzymatic system allows for the high-yield production of (R)-N-(1-phenylethyl)acetamide, leaving behind the enriched (S)-1-phenylethylamine. beilstein-journals.orgbeilstein-journals.org The choice of acyl donor, such as ethyl acetate (B1210297) or alkyl methoxyacetates, can influence the efficiency of the process. beilstein-journals.orgrsc.org
Table 4: Dynamic Kinetic Resolution of (±)-1-Phenylethylamine
| Catalytic System | Acyl Donor | Product | Yield/Enantiomeric Excess | Reference |
|---|---|---|---|---|
| Candida antarctica lipase B (CALB) and Ru-complex racemization catalyst | Alkyl methoxyacetates | (R)-2-methoxy-N-(1-phenylethyl)acetamide | Good yield, high ee | beilstein-journals.org |
| Candida antarctica lipase B (CALB) and Pd/BaSO₄ racemization catalyst | Ethyl methoxyacetate | (R)-N-(1-phenylethyl)acetamide | High yield, >99% ee | units.it |
| Lipase and Iridium-based catalyst | Not specified | N-acylated amine | High yield, high ee | researchgate.net |
Chromatographic Chiral Separation
Derivatization Strategies for Enhancing Chiral Recognition and Reactivity
The derivatization of (1S)-1-phenylethanamine is a critical strategy employed to enhance its chiral recognition and reactivity, thereby facilitating its separation from its (R)-enantiomer and its application in asymmetric synthesis. This process involves the reaction of the amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers with distinct physicochemical properties, which can then be separated using standard techniques like crystallization or chromatography. wikipedia.org
A variety of reagents have been explored for the derivatization of 1-phenylethanamine, leading to the formation of amides, carbamates, and other derivatives. The choice of the derivatizing agent is crucial as it directly influences the degree of differentiation between the resulting diastereomers.
One common approach involves the use of chiral carboxylic acids to form diastereomeric salts. wikipedia.org For instance, (S)-mandelic acid has been used to resolve racemic 1-phenylethanamine. The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization.
Another effective class of derivatizing agents are chiral phospholidines. These compounds react with (1S)-1-phenylethanamine to form diastereomeric phosphonamides, which can be readily distinguished and quantified using ³¹P NMR spectroscopy. This method is advantageous due to the high sensitivity of the phosphorus nucleus in NMR, allowing for accurate determination of enantiomeric excess. scispace.com
Furthermore, thiourea (B124793) derivatives of amino alcohols have been developed as chiral solvating agents for the enantiodiscrimination of amines like 1-phenylethanamine. acs.org These agents interact with the enantiomers of the amine through non-covalent bonds, forming transient diastereomeric complexes that can be differentiated by NMR spectroscopy. acs.org The addition of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) can enhance the interaction and improve the resolution of the NMR signals. acs.org
The reactivity of (1S)-1-phenylethanamine can also be enhanced through derivatization. For example, conversion to an imine by reaction with a ketone or aldehyde can activate the molecule for subsequent stereoselective reactions. The resulting chiral imine can then be reduced to yield a secondary amine with high diastereoselectivity.
The following tables summarize some of the derivatization strategies and their effectiveness in enhancing chiral recognition.
Table 1: Chiral Derivatizing Agents for (1S)-1-Phenylethanamine
| Chiral Derivatizing Agent | Derivative Formed | Analytical Method | Reference |
| (S)-Mandelic Acid | Diastereomeric Salts | Crystallization | wikipedia.org |
| Chiral Phospholidines | Phosphonamides | ³¹P NMR Spectroscopy | scispace.com |
| Thiourea of 2-[(1R)-1-Aminoethyl]phenol | Diastereomeric Complexes | ¹H NMR Spectroscopy | acs.org |
| Benzoyl isothiocyanate | Thiourea derivative | NMR Spectroscopy | acs.org |
Table 2: Research Findings on Derivatization for Chiral Recognition
| Research Focus | Key Findings | Reference |
| Chiral Phospholidine Reagents | New chiral phospholidine-based derivatizing agents provide a simple and efficient method for determining the enantiomeric excess of chiral amines using ³¹P NMR. | scispace.com |
| Thiourea-based Chiral Solvating Agents | Thiourea derivatives of amino alcohols, in the presence of a base, are effective chiral solvating agents for the enantiodiscrimination of N-derivatized amino acids and amines by NMR. | acs.org |
| Diastereomeric Salt Formation | The formation of diastereomeric salts with chiral acids is a classical and effective method for the resolution of racemic amines. | wikipedia.org |
| Imine Metathesis for CD Sensing | The reaction of 1-phenylethylamine with a chiral sensor allows for the determination of enantiomeric excess through circular dichroism (CD) spectroscopy, with the imine exchange being a key part of the sensing mechanism. | nsf.gov |
Role of 1s 1 Phenylethanamine in Asymmetric Catalysis and Transformations
(1S)-1-Phenylethanamine as a Chiral Auxiliary in Asymmetric Induction
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed, having fulfilled its role of inducing chirality. (1S)-1-Phenylethanamine is a widely employed chiral auxiliary due to its effectiveness in a variety of reactions. thieme-connect.com
Mechanism of Chiral Transfer in Auxiliary-Mediated Reactions
The efficacy of (1S)-1-phenylethanamine as a chiral auxiliary stems from its ability to form diastereomeric intermediates, such as amides or imines, with the substrate. The steric bulk of the phenyl and methyl groups on the chiral amine creates a biased environment, forcing the incoming reagent to approach from a less hindered face. This controlled approach dictates the stereochemical outcome of the reaction.
For instance, in the alkylation of an enolate derived from an amide of (1S)-1-phenylethanamine, the chiral auxiliary directs the entry of the electrophile. The conformation of the intermediate is often locked by chelation to a metal cation, further enhancing facial discrimination. The precise mechanism of chiral transfer can vary depending on the reaction type, solvent, and temperature, but the underlying principle of sterically controlled diastereoselection remains constant. benthamdirect.comresearchgate.net
Applications in Diastereoselective Synthesis
The use of (1S)-1-phenylethanamine as a chiral auxiliary has been instrumental in numerous diastereoselective syntheses. A notable application is in the synthesis of chiral carboxylic acids and their derivatives. thieme-connect.comthieme-connect.com For example, the alkylation of succinic acid amides derived from (1S)-1-phenylethanamine allows for the generation of a new chiral center with a predictable configuration. benthamdirect.com
Another significant application is in the diastereoselective addition of nucleophiles to imines derived from (1S)-1-phenylethanamine. The stereochemical outcome of these additions is influenced by the nature of both the imine and the nucleophile. For example, the addition of allylmetal compounds to imines derived from aldehydes and (S)-1-phenylethanamine can proceed with high diastereoselectivity, which is dependent on the metal and the imine's structure (aliphatic vs. aromatic). researchgate.netrsc.org This strategy provides a route to chiral amines after the cleavage of the auxiliary. researchgate.net
(1S)-1-Phenylethanamine has also been used as a chiral auxiliary in cyclization reactions to produce chiral heterocyclic compounds, which are important scaffolds in medicinal chemistry. mdpi.com For instance, it has been employed in the synthesis of tetrahydro-β-carboline derivatives. uw.edu.pl
Table 1: Examples of Diastereoselective Syntheses Using (1S)-1-Phenylethanamine as a Chiral Auxiliary
| Reaction Type | Substrate | Reagent | Product Type | Diastereomeric Excess (de) | Reference |
| Alkylation | Succinic acid amide of (S)-1-phenylethanamine | Alkyl halide | α-Substituted succinic acid derivative | Not specified | benthamdirect.com |
| Allylation | Imine from 2-methylpropanal and (S)-1-phenylethanamine | Diallylcuprate | Homoallylic amine | up to 98% | researchgate.netrsc.org |
| Allylation | Imine from (S)-2,5-dimethoxybenzaldehyde and (S)-1-phenylethanamine | Diallylcuprate | Homoallylic amine | 99% | researchgate.net |
| Pictet-Spengler | Tryptamine derivative with a chiral auxiliary derived from (S)-1-phenylethylamine | Not applicable | Tetrahydro-β-carboline | Not specified | uw.edu.pl |
(1S)-1-Phenylethanamine-Derived Ligands in Asymmetric Catalysis
The incorporation of (1S)-1-phenylethanamine into the structure of ligands for transition-metal catalysts is a powerful strategy for achieving high enantioselectivity in a wide range of chemical transformations. mdpi.com These chiral ligands create a chiral environment around the metal center, which in turn influences the stereochemical course of the catalyzed reaction.
Design and Synthesis of Chiral Ligands (e.g., phosphine-amine complexes)
A variety of chiral ligands have been synthesized from (1S)-1-phenylethanamine. These often feature a bidentate or polydentate structure to effectively coordinate with the metal center. A prominent class of such ligands are phosphine-amine and phosphine-phosphoramidite ligands. lookchem.comresearchgate.netdicp.ac.cnacs.orgrsc.org
The synthesis of these ligands typically involves a multi-step sequence starting from (S)-1-phenylethylamine. For example, phosphine-aminophosphine ligands can be prepared through a concise synthetic procedure. lookchem.com Similarly, phosphine-phosphoramidite ligands, such as PEAPhos, have been synthesized from (S)-α-phenylethylamine in two or three steps. acs.org The modular nature of these syntheses allows for the fine-tuning of the ligand's steric and electronic properties to optimize catalyst performance for a specific reaction. researchgate.net
Application in Transition Metal-Catalyzed Asymmetric Reactions (e.g., asymmetric hydrogenation, epoxidation)
Ligands derived from (1S)-1-phenylethanamine have been successfully employed in a variety of transition metal-catalyzed asymmetric reactions, most notably in asymmetric hydrogenation. acs.orgresearchgate.netresearchgate.net Rhodium complexes bearing phosphine-aminophosphine or phosphine-phosphoramidite ligands derived from (S)-1-phenylethylamine have demonstrated high efficiency and enantioselectivity in the hydrogenation of various functionalized olefins, such as enamides and β-dehydroamino acid esters. researchgate.netrsc.org For instance, Rh-catalyzed asymmetric hydrogenation of certain olefins using PEAPhos ligands has achieved up to 99.9% enantiomeric excess (ee). acs.org
Ruthenium-catalyzed asymmetric transfer hydrogenation of aromatic alkyl ketones has also been effectively carried out using chiral amino alcohol ligands derived from (S)-1-phenylethylamine, yielding chiral secondary alcohols with good to excellent conversions and enantioselectivities. mdpi.comdicp.ac.cn
More recently, a chiral phosphotungstate functionalized with (S)-1-phenylethylamine has been developed as a heterogeneous catalyst for the asymmetric epoxidation of styrene (B11656). acs.orgnih.govlookchem.com This catalyst, using molecular oxygen as a green oxidant, has shown promising results in terms of enantiomeric excess. acs.orgnih.gov
Table 2: Applications of (1S)-1-Phenylethanamine-Derived Ligands in Asymmetric Catalysis
| Reaction Type | Catalyst System | Substrate | Product Type | Enantiomeric Excess (ee) | Reference |
| Asymmetric Hydrogenation | Rh-phosphine-aminophosphine | Dimethyl α-benzoyloxyethenephosphonates | Chiral phosphonates | up to 97% | lookchem.com |
| Asymmetric Hydrogenation | Rh-PEAPhos | Various functionalized olefins | Chiral alkanes | up to 99.9% | acs.org |
| Asymmetric Transfer Hydrogenation | Ru-amino alcohol | Aromatic alkyl ketones | Chiral secondary alcohols | up to 95% | dicp.ac.cn |
| Asymmetric Epoxidation | Chiral phosphotungstate-S-PEA | Styrene | Styrene oxide | Not specified | acs.orgnih.gov |
Organocatalytic Applications Utilizing (1S)-1-Phenylethanamine Derivatives
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Derivatives of (1S)-1-phenylethanamine have been successfully employed as organocatalysts in a variety of reactions. mdpi.com
(1S)-1-Phenylethanamine itself can act as an organocatalyst in certain reactions. mdpi.com However, more commonly, it is incorporated into more complex molecular frameworks to create highly effective organocatalysts. For example, prolinamide derivatives of (S)-1-phenylethylamine have been shown to be effective catalysts for the asymmetric aldol (B89426) reaction. nih.gov These catalysts often operate through an enamine or iminium ion intermediate, with the chiral amine moiety controlling the stereochemical outcome.
Furthermore, novel amide-functionalized chloramphenicol (B1208) base organocatalysts incorporating a (S)-1-phenylethylamine fragment have been developed for the enantioselective alcoholysis of meso-cyclic anhydrides, demonstrating high yields and enantioselectivities. beilstein-journals.org The development of such modular organocatalysts, where the chiral element is derived from readily available (1S)-1-phenylethanamine, continues to be an active area of research. nih.gov
Applications of 1s 1 Phenylethanamine in the Synthesis of Enantiopure Compounds
Utilization in Pharmaceutical Intermediate Synthesis
The precise three-dimensional structure of drug molecules is often paramount to their therapeutic effect. (1S)-1-Phenylethanamine is instrumental in the synthesis of various pharmaceutical intermediates, enabling the production of single-enantiomer drugs with improved efficacy and reduced side effects. chemimpex.comsmolecule.com
Precursors for Antidepressants (e.g., (R)-Atomoxetine, (S)-Fluoxetine, (S)-Norfluoxetine)
(1S)-1-Phenylethanamine plays a crucial role in the synthesis of several key antidepressants by providing the necessary chiral framework.
(R)-Atomoxetine : This selective norepinephrine (B1679862) reuptake inhibitor, used to treat ADHD, can be synthesized using (1R)-1-phenylethanamine. nih.gov One patented method involves the resolution of a racemic mixture, where the chiral amine is used to selectively crystallize the desired enantiomer. google.com For instance, 2-({[(1R)-(-)-3-chloro-1-phenylpropyl] oxy} carbonyl) benzoic acid can be resolved using (1R)-(+)-1-phenylethanamine to produce an intermediate for (R)-Atomoxetine. google.com Another approach utilizes a dynamic kinetic resolution of racemic atomoxetine (B1665822) with a chiral resolving agent, a process that can be catalyzed to improve yield and is suitable for large-scale production. google.com
(S)-Fluoxetine : The synthesis of this widely known selective serotonin (B10506) reuptake inhibitor (SSRI) can be achieved through stereoselective methods involving a chiral auxiliary derived from (1S)-1-phenylethanamine. mdpi.com For example, an acetate (B1210297) aldol (B89426) reaction of an N-acetyl-imidazolidin-2-one derivative containing the (S)-1-phenylethyl group leads to an intermediate that can be converted to (S)-fluoxetine in high enantiopurity and yield. mdpi.com While both enantiomers of fluoxetine (B1211875) block serotonin reuptake, they are metabolized differently. nih.gov
(S)-Norfluoxetine : As the primary active metabolite of fluoxetine, (S)-norfluoxetine is a potent SSRI itself. mdpi.comnih.gov The synthesis of (S)-fluoxetine, and by extension the generation of (S)-norfluoxetine in vivo, relies on stereoselective pathways. The metabolic process is stereoselective, with (S)-norfluoxetine showing greater potency than its (R)-enantiomer. nih.gov The synthesis of secondary hydroxylamines like (S)-N-hydroxyfluoxetine, a related compound, has been achieved from (S)-fluoxetine. researchgate.net
Building Blocks for Other Bioactive Molecules
The utility of (1S)-1-phenylethanamine extends beyond antidepressants. It serves as a versatile chiral building block for a variety of other bioactive molecules. chemimpex.commedchemexpress.com Its structural motif is frequently incorporated into the synthesis of compounds with diverse pharmacological properties. mdpi.com
For instance, it is used in the synthesis of:
Sitagliptin : A drug for type 2 diabetes, where (1S)-1-phenylethanamine is used as a chiral auxiliary to induce stereoselectivity in a reductive amination step. mdpi.com
(R)-ramatroban : A treatment for allergic rhinitis and asthma, its synthesis involves a key step of ω-transaminase-catalyzed transformation where (R)-α-PEA acts as an amine donor. mdpi.com
Rasagiline and Tamsulosin : Intermediates for these drugs can be prepared using diastereoselective hydrogenation of enantiopure imines derived from (1S)-1-phenylethanamine. mdpi.com
2-(4-Methylpiperazinyl)-1-phenylethylamine : This compound, synthesized using 1-phenylethylamine (B125046), is a building block for novel therapeutic agents, particularly for neurological disorders. chemimpex.com
(R)-2-propyloctanoic acid : A new chiral auxiliary derived from (S)-(-)-1-phenylethylamine was developed for the asymmetric synthesis of this acid. thieme-connect.comresearchgate.net
Applications in Agrochemical and Fine Chemical Synthesis
The importance of chirality is also recognized in the agrochemical industry, where the stereoisomers of a pesticide or herbicide can have different effects on target and non-target organisms. (1S)-1-Phenylethanamine is employed as an intermediate in the synthesis of these specialized chemicals. sarchemlabs.comjigspharma.com Its use as a chiral precursor allows for the production of enantiomerically pure agrochemicals, which can lead to increased efficacy and reduced environmental impact. sarchemlabs.comsmolecule.com
In the realm of fine chemicals, (1S)-1-phenylethanamine is a valuable tool for asymmetric synthesis, enabling the creation of complex chiral molecules. innospk.comsmolecule.com It is used as a chiral resolving agent to separate racemates, a critical process for obtaining optically pure substances. innospk.com
Case Studies and Industrial Scale-Up Considerations
The transition from laboratory-scale synthesis to industrial production presents several challenges, including cost, efficiency, and sustainability. For reactions involving (1S)-1-phenylethanamine, various strategies have been developed to address these issues.
One notable approach is dynamic kinetic resolution (DKR) . In a study on the DKR of (±)-1-phenylethylamine, researchers combined an enzyme (Candida antarctica lipase (B570770) B) with a racemization catalyst. beilstein-journals.orgd-nb.info This method allows for the in-situ racemization of the slower-reacting enantiomer, theoretically enabling a 100% yield of the desired chiral amide. beilstein-journals.orgd-nb.info The study found that using alkyl methoxyacetates as acyl donors allowed for lower catalyst loadings compared to isopropyl acetate, making the process more efficient for multigram scale production. beilstein-journals.orgd-nb.info
Continuous flow systems offer another avenue for process intensification. A recent study demonstrated an integrated continuous flow process for the resolution of racemic 1-phenylethylamine. rsc.orgrsc.org The system combined an enzymatic resolution reaction with continuous liquid-liquid extraction, back-extraction, and crystallization to isolate the (S)-1-phenylethylamine salt in high yield and enantiomeric excess. rsc.orgrsc.org This approach utilizes green solvents and minimizes waste, highlighting a move towards more sustainable manufacturing processes. rsc.orgrsc.org
Furthermore, the development of membrane-assisted techniques for in-situ product removal is being explored to enhance reaction yields. researchgate.net For example, pervaporation has been investigated for the removal of byproducts in the transaminase-catalyzed synthesis of (S)-1-phenylethylamine, leading to increased productivity. researchgate.net
These case studies illustrate the ongoing efforts to optimize the use of (1S)-1-phenylethanamine in large-scale synthesis, focusing on improving efficiency, reducing costs, and promoting greener chemical processes.
Analytical Methodologies for Enantiomeric Purity Determination of 1s 1 Phenylethanamine and Its Derivatives
Chiral Chromatography (HPLC, GC)
Chiral chromatography is a powerful and widely used technique for the separation and quantification of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a common method for determining the enantiomeric purity of 1-phenylethanamine and its derivatives. acs.orgoup.com Different types of chiral stationary phases are available, with polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, being particularly effective. mdpi.com For instance, a Daicel Chiralpak AD-H column can be used to confirm the enantiomeric excess of products derived from (1R)-1-phenylethanamine. Another approach involves the use of a crown ether derivative-coated silica (B1680970) gel packed column. google.com The mobile phase composition, typically a mixture of solvents like hexane (B92381) and isopropanol (B130326), is optimized to achieve the best separation. doi.org In some cases, acidic additives are used in the mobile phase to improve the separation of chiral amines. researchgate.net The enantiomeric excess of (S)-1-phenylethylamine has been determined using a DAICEL CHIRALPAK OD-H chiral stationary column with a mobile phase of hexane/2-propanol (90/10). doi.org
Gas Chromatography (GC): Chiral gas chromatography is another effective method for the enantiomeric separation of volatile compounds like 1-phenylethanamine. sigmaaldrich.com Similar to HPLC, chiral GC employs a capillary column coated with a chiral stationary phase. Substituted cyclodextrins are commonly used as CSPs for the separation of 1-phenylalkylamines. wiley.com For the analysis of 1-phenylethanamine enantiomers, derivatization to their N-acetyl or N-trifluoroacetyl derivatives is often performed prior to GC analysis. sigmaaldrich.comresearchgate.net For example, the N-TFA derivatives of (S)- and (R)-1-phenylethanamine can be separated on an Astec® CHIRALDEX™ B-PM column. sigmaaldrich.com The separation is influenced by factors such as the oven temperature and the nature of the substituents on the phenyl ring. wiley.com
Table 1: Chiral Chromatography Conditions for (1S)-1-Phenylethanamine
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Analyte Form | Reference |
|---|---|---|---|---|
| HPLC | Daicel Chiralpak AD-H | Not Specified | Product from (1R)-1-phenylethanamine | |
| HPLC | Crown ether derivative-coated silica gel | Perchloric acid aqueous solution (pH=1.0)/acetonitrile (50:50 v/v) | (S)-1-phenylethanamine | google.com |
| HPLC | DAICEL CHIRALPAK OD-H | Hexane/2-propanol (90/10) | (S)-1-phenylethylamine | doi.org |
| GC | Astec® CHIRALDEX™ B-PM | Helium | N-TFA derivative | sigmaaldrich.com |
| GC | Substituted cyclodextrin | Hydrogen | 1-phenylethylamine (B125046) | wiley.com |
NMR Spectroscopy with Chiral Derivatizing Agents
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental analytical tool that can be adapted to determine enantiomeric purity. Since enantiomers have identical NMR spectra in an achiral environment, the use of a chiral derivatizing agent (CDA) is necessary. wikipedia.orgscielo.org.mxsemanticscholar.org A CDA is an enantiomerically pure compound that reacts with the enantiomeric mixture to form a pair of diastereomers. These diastereomers have distinct NMR spectra, allowing for the quantification of each enantiomer. wikipedia.orgudel.edu
A widely used CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA) or its acid chloride. wikipedia.orgwikipedia.org When reacted with a chiral amine like (1S)-1-phenylethanamine, it forms diastereomeric amides. udel.eduwikipedia.org The signals of these diastereomers, particularly the ¹H or ¹⁹F NMR signals, will be chemically shifted differently, and the ratio of their integration corresponds to the enantiomeric ratio of the original amine. nih.govmdpi.com
Other chiral derivatizing agents have also been developed and utilized. mdpi.com For instance, chiral phospholidines derived from (S)-α-phenylethylamine can be used to determine the enantiomeric excess of alcohols, amines, and thiols via ³¹P NMR spectroscopy. rug.nlscispace.com The resulting diastereomeric phosphonamides exhibit distinct chemical shifts in their ³¹P NMR spectra. scielo.org.mxrsc.org Similarly, fluorine-containing chiral derivatizing agents are employed for ¹⁹F NMR analysis, which offers high sensitivity and a wide chemical shift range. nih.govfrontiersin.org
A key requirement for this method is that the derivatization reaction must proceed to completion to ensure that the ratio of the diastereomeric products accurately reflects the enantiomeric ratio of the starting material. udel.edu
Table 2: Chiral Derivatizing Agents for NMR Analysis of (1S)-1-Phenylethanamine
| Derivatizing Agent | Nucleus Observed | Resulting Diastereomers | Reference |
|---|---|---|---|
| Mosher's acid (MTPA) / Mosher's acid chloride | ¹H, ¹⁹F | Diastereomeric amides | wikipedia.orgudel.eduwikipedia.orgnih.gov |
| Chiral phospholidines | ³¹P | Diastereomeric phosphonamides | scielo.org.mxrug.nlscispace.comrsc.org |
| α-fluorinated phenylacetic phenylselenoester (FPP) | ¹⁹F | Diastereomeric amides | frontiersin.org |
Polarimetry and Optical Rotation Measurements
Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. vernier.com Each enantiomer of a chiral substance rotates the plane of polarized light by an equal amount but in opposite directions. The (1S)-1-phenylethanamine is the levorotatory (-) enantiomer. fishersci.comthermofisher.com
The specific rotation, [α], is a characteristic physical property of a chiral compound and is defined as the observed rotation at a specific wavelength (usually the sodium D-line, 589 nm) and temperature, for a given concentration and path length. vernier.com For (1S)-1-phenylethanamine, the specific rotation is typically measured neat (without solvent) or in a solvent like ethanol. thermofisher.comaksci.comtcichemicals.com The reported values for the specific rotation of (S)-1-phenylethanamine vary, with values around -39° to -40° (neat) being common. fishersci.comtcichemicals.comthermofisher.comthermofisher.com
The enantiomeric excess (ee) of a sample can be calculated by comparing its measured specific rotation to the specific rotation of the pure enantiomer using the following formula:
ee (%) = ([α]observed / [α]pure) x 100
While polarimetry is a relatively simple and rapid method, its accuracy can be limited by the purity of the sample and the precision of the measurement. vernier.com It is often used as a quick check of enantiomeric purity, but for more precise and reliable quantification, it is typically supplemented with chiral chromatography or NMR spectroscopy.
Table 3: Reported Optical Rotation Values for (1S)-1-Phenylethanamine
| Specific Rotation [α] | Conditions | Reference |
|---|---|---|
| -40.0° | 20.00°C, neat | fishersci.com |
| -30° | c=10, ethanol | thermofisher.comaksci.com |
| -39° | neat | tcichemicals.com |
| -40.0 ± 1.0° | neat | thermofisher.comthermofisher.com |
Future Research Directions and Challenges in 1s 1 Phenylethanamine Chemistry
Development of Novel and Sustainable Synthetic Routes
A primary challenge in the synthesis of (1S)-1-phenylethanamine is the development of routes that are not only efficient but also environmentally benign. Research is heavily focused on biocatalytic and chemoenzymatic methods, which offer mild reaction conditions and high selectivity. oup.com
Biocatalytic Approaches: Enzymes, particularly transaminases (TAs), are central to the future of chiral amine synthesis. diva-portal.org These biocatalysts can convert prochiral ketones, such as acetophenone (B1666503), into (1S)-1-phenylethanamine with excellent enantioselectivity. rsc.org However, a significant hurdle is the often-unfavorable thermodynamic equilibrium of the transamination reaction, which can limit product yield. researchgate.net
Current research addresses this equilibrium issue through several strategies:
By-product Removal: Techniques like pervaporation to remove the acetone (B3395972) co-product can shift the equilibrium towards the desired amine. researchgate.net
Coupled Enzyme Systems: Multi-enzyme cascades, for instance, coupling a transaminase with a pyruvate (B1213749) decarboxylase, can effectively remove the pyruvate by-product, driving the reaction to completion. tdx.cat
In Situ Product Crystallization (ISPC): Direct crystallization of the product amine from the reaction mixture can also overcome equilibrium limitations. researchgate.net
Chemoenzymatic Cascades: Integrating chemical catalysis with enzymatic reactions in one-pot sequences represents a powerful and sustainable strategy. acs.org Recent studies have demonstrated the conversion of readily available starting materials like styrene (B11656) and phenylacetylene (B144264) into (1S)-1-phenylethanamine. For example, a one-pot process can combine the Pd/Cu-catalyzed Wacker oxidation of styrene to acetophenone with a subsequent enzymatic reductive amination, achieving high conversion and enantiomeric excess. mdpi.comresearchgate.net A key challenge in these integrated systems is the mutual incompatibility of the chemical and biological catalysts, which is being addressed through compartmentalization techniques using membranes. researchgate.netrsc.org
| Synthetic Strategy | Key Catalyst(s) | Starting Material | Key Features & Challenges | Reference(s) |
| Biocatalytic Asymmetric Synthesis | Transaminase (TA) | Acetophenone | High enantioselectivity; Unfavorable equilibrium is a major challenge. | diva-portal.orgrsc.org |
| Equilibrium Shift via By-product Removal | TA & Pyruvate Decarboxylase (PDC) | Acetophenone, Alanine | PDC removes pyruvate by-product, driving the reaction forward. | tdx.cat |
| One-Pot Chemoenzymatic Cascade | Gold catalyst & Transaminase | Phenylacetylene | Converts alkynes to ketones, then to chiral amines; High efficiency. | acs.org |
| One-Pot Wacker Oxidation/Reductive Amination | Pd/Cu catalyst & Amine Dehydrogenase (AmDH) | Styrene | Formal asymmetric hydroamination of an alkene; Catalyst incompatibility requires compartmentalization. | mdpi.comresearchgate.net |
| Kinetic Resolution | Lipase (B570770) (e.g., Novozym 435) | Racemic 1-phenylethylamine (B125046) | Separation of enantiomers via selective acylation; Maximum theoretical yield is 50%. | mdpi.com |
Exploration of New Catalytic Applications
Beyond its synthesis, (1S)-1-phenylethanamine is a "privileged chiral inducer," meaning it is highly effective in transferring its stereochemical information to other molecules. mdpi.com Future research continues to explore its utility as a chiral auxiliary, ligand, and organocatalyst in a variety of asymmetric transformations.
The amine's role as a chiral auxiliary is well-established for inducing diastereoselectivity in reactions like Michael additions, aldol (B89426) reactions, and cyclizations to form valuable heterocyclic compounds. mdpi.comresearchgate.net For instance, imines derived from (1S)-1-phenylethanamine undergo diastereoselective reductions to produce other valuable chiral amines. mdpi.com
A growing area of interest is the incorporation of the (1S)-1-phenylethanamine scaffold into more complex molecules to create novel chiral ligands for metal-catalyzed reactions and modular organocatalysts. researchgate.net These new catalytic systems are being applied to challenging reactions, demonstrating the continued importance of this fundamental chiral motif in developing new synthetic methodologies.
| Application Area | Reaction Type | Role of (1S)-1-Phenylethanamine | Outcome | Reference(s) |
| Asymmetric Synthesis | Michael Addition | Chiral Auxiliary | Forms a chiral enamine intermediate to produce enantiomerically enriched products. | |
| Asymmetric Synthesis | Diastereoselective Cyclization | Chiral Auxiliary | Used to synthesize chiral heterocyclic compounds like piperidin-2-ones and oxazolin-2-ones. | mdpi.comresearchgate.net |
| Amino Acid Synthesis | Epimerization | Chiral Derivatizing Agent | Used to convert (S)-amino acids to their (R)-enantiomers via formation and epimerization of a Ni(II) complex. | mdpi.com |
| Organocatalysis | Construction of Modular Catalysts | Chiral Scaffold | Incorporated into larger structures to create effective organocatalysts for various synthetic reactions. | researchgate.net |
Integration into Flow Chemistry and Automated Synthesis Systems
The translation of laboratory-scale syntheses to industrial production faces challenges of scalability, safety, and efficiency. Flow chemistry, where reactants are continuously pumped through a reactor, offers solutions to many of these issues. The integration of (1S)-1-phenylethanamine synthesis and resolution into continuous flow systems is a major direction for future research.
Enzymatic kinetic resolutions of racemic 1-phenylethylamine have been successfully demonstrated in continuous flow setups. mdpi.comresearchgate.netnih.gov These systems typically use an immobilized enzyme, such as Candida antarctica lipase B (CALB), packed into a column (a fixed-bed reactor). rsc.org The racemic amine solution flows through the column, allowing for the selective acylation of one enantiomer. This approach offers significantly higher productivity compared to batch processes and allows for easy separation and recycling of the biocatalyst. researchgate.net
A key challenge is the integration of not just the reaction but also the subsequent work-up and purification steps into a single, continuous, and automated process. rsc.org Researchers have designed systems that telescope the enzymatic resolution with continuous liquid-liquid extraction, back-extraction, and crystallization to isolate the final, enantiomerically pure product. rsc.org Such integrated systems represent a significant step towards the automated and intensified manufacturing of chiral amines.
| Flow System Application | Key Technology | Catalyst / Reagent | Residence Time | Key Finding | Reference(s) |
| Kinetic Resolution | Fixed-bed reactor | Immobilized Lipase (Novozym 435) | 40 minutes | High enantiomeric ratios (>200) with short residence times. | researchgate.netnih.gov |
| Integrated Reaction & Work-up | Fixed-bed reactor, Coalescence filter separator, Membrane separator | Immobilized Lipase (N435) | Not specified | Successful telescoping of reaction, multi-step extraction, and crystallization into a continuous process. | rsc.org |
| Thermal Racemization | Heated reactor with catalyst bed | Pd/Al₂O₃ | 9 - 63 seconds | Flash thermal racemization of the unreacted enantiomer from kinetic resolution for a deracemization process. | acs.org |
Computational Studies on Reactivity and Selectivity
Computational chemistry provides powerful tools for understanding and predicting the outcomes of stereoselective reactions involving (1S)-1-phenylethanamine. Future research will increasingly rely on these methods to guide experimental work, saving time and resources.
Predicting Enzyme Specificity: For biocatalytic routes, molecular docking and molecular dynamics (MD) simulations are being used to predict how a substrate like acetophenone fits into the active site of a transaminase. nih.gov These models can help explain the observed stereoselectivity and guide protein engineering efforts to create mutant enzymes with improved activity or altered substrate scope. diva-portal.orgnih.gov For example, computational studies have been used to estimate the energy profiles of the transamination reaction, providing insight into the catalytic mechanism. nih.gov
Understanding Reaction Mechanisms: In chemical synthesis, Density Functional Theory (DFT) calculations are employed to model transition states of reactions where (1S)-1-phenylethylamine is used as a chiral auxiliary. By comparing the energies of different possible transition state structures, chemists can predict which diastereomeric product will be favored, thus explaining the origin of enantioselectivity. Computational studies have also been used to investigate how substituents on the phenyl ring of phenylethylamines affect their reactivity and the types of products formed. researchgate.net
| Study Focus | Computational Method | System Investigated | Key Insight | Reference(s) |
| Enzyme Specificity | Docking & Molecular Dynamics (MD) | (S)-1-phenylethylamine in transaminase active site | Prediction of substrate binding and enzyme specificity, guiding enzyme engineering. | nih.gov |
| Reaction Selectivity | Density Functional Theory (DFT) | Transition-state modeling of aza-Cope-Mannich cyclizations | The chiral auxiliary biases chair-like transition states, favoring the formation of the trans-product with high enantiomeric excess. | |
| Reactivity Patterns | Computational Calculations | Reaction of hydroxylated phenylethylamines with aldehydes | The degree of hydroxylation on the phenyl ring alters the nucleophilicity and reaction pathways. | researchgate.net |
| Chiral Recognition | X-ray analysis & Molecular docking | Host-guest complex of a binuclear Ni(II) complex with (R)- and (S)-1-phenylethylamine | Revealed different packing structures (triangular assembly vs. 1D channels) based on the amine's configuration, explaining chiral recognition. | acs.org |
Q & A
Q. What synthetic methodologies are commonly employed to prepare (1S)-1-phenylethanamine derivatives in asymmetric synthesis?
(1S)-1-Phenylethanamine derivatives are synthesized via Mannich-type multicomponent reactions under solventless conditions at room temperature, enabling rapid access to chiral amines (4–72 h reaction time). For example, α,β-unsaturated aldehydes react with 2-naphthol and amines like (1S)-1-phenylethanamine to yield bis-Betti bases. Structural confirmation relies on ¹H NMR coupling constants (3J values) and molecular modeling . Additionally, cyclopentanamine derivatives are synthesized via reductive amination of ketones (e.g., 2,2-dimethylcyclopentanone) with (1S)-1-phenylethanamine, achieving yields up to 63% .
Q. What safety protocols and storage conditions are recommended for handling (1S)-1-phenylethanamine in laboratory settings?
Store (1S)-1-phenylethanamine in tightly sealed containers in a dry, well-ventilated area. Use chemically resistant gloves (inspected before use) and full-body protective clothing to avoid skin contact. Respiratory protection is advised if aerosolization occurs. Spills should be contained using inert absorbents, and contaminated gloves must be disposed of according to hazardous waste regulations. Avoid drainage contamination due to potential toxicity .
Advanced Research Questions
Q. How does steric hindrance from substituents on (1S)-1-phenylethanamine influence chiral self-assembly in supramolecular systems?
Substituents on the amino group of (1S)-1-phenylethanamine modulate steric effects, impacting migration kinetics (ka) within polyaniline (PANI) assemblies and binding to chiral solvating agents (CSAs). Increased substituent volume (e.g., 4-methylphenyl groups) reduces ka due to hindered mobility, while extreme steric bulk disrupts enantioselective interactions. UV-Vis and CD spectroscopy reveal cooperative aggregation kinetics (sigmoidal profiles) when (1S)-1-phenylethanamine triggers helical chirality in amphiphilic porphyrin systems .
Q. What strategies resolve enantiomeric impurities in pharmaceuticals synthesized using (1S)-1-phenylethanamine as a chiral auxiliary?
Enantiomeric impurities (e.g., Imp-B and Imp-C in lisdexamfetamine) arise from diastereomeric intermediates formed when (S)-1-phenylethanamine is replaced by its (R)-enantiomer. Control strategies include recrystallization (acetone/n-heptane, 1:10 v/v) to purify intermediates. Normal-phase HPLC distinguishes diastereomers (retention times: 12.740 vs. 14.288 min), while HRMS and ¹H/¹³C NMR confirm structural differences. Specific rotation values ([α] = ±6.5°) validate enantiopurity .
Q. How does (1S)-1-phenylethanamine function as a chiral auxiliary in enzyme engineering for substrate specificity modification?
(1S)-1-Phenylethanamine serves as a template in protein engineering to tailor (S)-amine transaminase substrate specificity. Directed evolution introduces mutations (e.g., active-site residues) to enhance enantioselectivity for bulky substrates. Assays combining rapid screening (UV-based) and detailed kinetic analysis (HPLC/MS) quantify catalytic efficiency (kcat/KM) and stereochemical outcomes. Mutants with >90% enantiomeric excess (ee) are selected for cascades synthesizing chiral amines .
Q. What mechanistic insights explain the oxidative deamination of (1S)-1-phenylethanamine in quinone-catalyzed reactions?
In quinone-catalyzed aerobic oxidation, (1S)-1-phenylethanamine undergoes rapid deamination to form imines (e.g., 12a) rather than oxidative homo-coupling. Stoichiometric experiments reveal electron-deficient quinones (Q3) accelerate amine consumption via single-electron transfer (SET) pathways. Comparative studies with Q6 (electron-rich) show divergent mechanisms, where steric and electronic effects dictate reaction selectivity. LC-MS monitors intermediates, and DFT calculations rationalize transition-state stabilization .
Data Analysis and Contradiction Resolution
Q. How can researchers address contradictions in stereochemical outcomes when using (1S)-1-phenylethanamine in Bischler–Napieralski cyclizations?
Discrepancies in cyclization products (e.g., tetrahydro-β-carbolines) may arise from competing reaction pathways. Control experiments varying solvent polarity (e.g., DCM vs. toluene) and acid catalysts (POCl3 vs. PPA) differentiate between kinetic vs. thermodynamic control. Chiral HPLC and X-ray crystallography confirm absolute configurations, while ¹H NMR coupling constants (e.g., 3JHH) validate diastereomeric ratios. Computational modeling (DFT) predicts transition-state geometries to optimize enantioselectivity .
Q. Why do enantiomeric (1S)- and (1R)-1-phenylethanamine yield identical UV-Vis spectra but mirror-image CD profiles in supramolecular systems?
UV-Vis spectra reflect electronic transitions insensitive to chirality, whereas CD detects Cotton effects from helical aggregates. In porphyrin assemblies, (S)- and (R)-enantiomers induce opposite handedness (Δε ± 50 M⁻¹cm⁻¹) due to stereospecific non-covalent interactions (π-stacking, hydrogen bonding). Time-resolved CD spectroscopy captures cooperative aggregation kinetics, confirming enantiomer-specific nucleation .
Methodological Resources
Q. What analytical techniques are critical for characterizing (1S)-1-phenylethanamine-derived impurities in drug development?
- HPLC-MS/MS : Quantifies trace impurities (LOQ < 0.1%) and fragments ions for structural elucidation.
- Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC).
- NMR (¹H, ¹³C, NOESY) : Assigns stereochemistry via coupling constants (3JHH) and NOE correlations.
- X-ray crystallography : Confirms absolute configuration of crystalline intermediates .
Q. How is molecular modeling applied to predict the chiral induction efficiency of (1S)-1-phenylethanamine in asymmetric catalysis?
Docking simulations (AutoDock Vina) map binding poses of (1S)-1-phenylethanamine in enzyme active sites, identifying key hydrogen bonds (e.g., with pyridoxal phosphate in transaminases). MD simulations (AMBER) assess conformational stability, while QM/MM calculations (Gaussian) model transition states to predict enantioselectivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
